

The Discovery and Isolation of Urechistachykinin II: A Technical Guide

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Compound of Interest

Compound Name: Urechistachykinin II

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Abstract

Urechistachykinin II (Uru-TK II) is a neuropeptide belonging to the tachykinin family, first isolated from the ventral nerve cords of the echiuroid worm, *Urechis unicinctus*.^[1] This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Uru-TK II. It includes detailed experimental protocols, a summary of its biological activity, and an exploration of its signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in tachykinin-related peptides and their potential as therapeutic targets.

Introduction

Tachykinins are a diverse family of neuropeptides that play crucial roles in a wide range of physiological processes in both vertebrates and invertebrates.^{[2][3]} In invertebrates, these peptides, often referred to as tachykinin-related peptides (TRPs), are known to be involved in the regulation of muscle contraction, sensory processing, and hormone release. The discovery of Urechistachykinin I and II in the echiuroid worm *Urechis unicinctus* expanded the known diversity of this peptide family.^[1] Uru-TK II, with the amino acid sequence H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH₂, exhibits potent contractile activity on the body wall muscle of its native species and also potentiates contractions of the cockroach hindgut, a classic bioassay for tachykinin activity.^{[1][4]}

Discovery and Isolation

Source Material

Urechistachykinin II was originally isolated from the ventral nerve cords of the marine echinuroid worm, *Urechis unicinctus*.^[1] This organism, commonly known as the "fat innkeeper worm," provides a rich source of novel neuropeptides.

Experimental Protocols

The isolation of **Urechistachykinin II** involves a multi-step process of extraction and chromatographic purification. The following protocols are based on the methodologies described in the initial discovery.

2.2.1. Extraction of Neuropeptides from Ventral Nerve Cords

- **Tissue Homogenization:** Ventral nerve cords are dissected from *Urechis unicinctus* and immediately frozen in liquid nitrogen to prevent enzymatic degradation. The frozen tissue is then homogenized in an acidic extraction buffer (e.g., acetone or methanol/water/acetic acid) to precipitate proteins and extract smaller peptides.
- **Centrifugation:** The homogenate is centrifuged at high speed to pellet the precipitated proteins and cellular debris.
- **Supernatant Collection:** The supernatant, containing the crude peptide extract, is carefully collected.
- **Drying:** The organic solvent in the supernatant is removed by evaporation under vacuum. The remaining aqueous solution is then lyophilized to obtain a dry peptide powder.

2.2.2. Purification by Ion-Exchange Chromatography

- **Column:** A cation-exchange chromatography column is utilized for the initial purification step.
- **Sample Loading:** The lyophilized crude peptide extract is redissolved in a low ionic strength starting buffer and loaded onto the equilibrated column.

- **Elution:** The column is washed with the starting buffer to remove unbound and weakly bound molecules. A linear gradient of increasing salt concentration (e.g., NaCl) is then applied to elute the bound peptides based on their net positive charge.
- **Fraction Collection:** Fractions are collected throughout the elution process.
- **Bioassay:** The biological activity of each fraction is assessed using a suitable bioassay, such as the cockroach hindgut contraction assay, to identify the fractions containing tachykinin-like activity.

2.2.3. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- **Column:** A C18 reverse-phase HPLC column is typically used for the subsequent purification steps.
- **Sample Loading:** The active fractions from the ion-exchange chromatography are pooled, and the salt concentration is reduced. The sample is then injected onto the equilibrated RP-HPLC column.
- **Elution:** A linear gradient of increasing organic solvent concentration (e.g., acetonitrile in water with a small amount of trifluoroacetic acid) is used to separate the peptides based on their hydrophobicity.
- **Fraction Collection and Monitoring:** The elution profile is monitored by UV absorbance at 214 nm or 280 nm, and fractions corresponding to the absorbance peaks are collected.
- **Iterative Purification:** Multiple rounds of RP-HPLC using different gradient conditions or column selectivities may be necessary to achieve a pure sample of **Urechistachykinin II**.
- **Purity Assessment:** The purity of the final peptide is confirmed by analytical RP-HPLC and mass spectrometry.

Biological Activity and Bioassays

Urechistachykinin II has been shown to possess potent myotropic activity.

Contractile Activity on *Urechis unicinctus* Body Wall Muscle

Uru-TK II induces contractions of the inner circular body wall muscle of *Urechis unicinctus*.^[1]

Experimental Protocol:

- **Muscle Preparation:** A strip of the inner circular body wall muscle is dissected from the worm and mounted in an organ bath containing physiological saline.
- **Recording:** One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record muscle tension.
- **Application of Uru-TK II:** After a period of equilibration, **Urechistachykinin II** is added to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.
- **Data Analysis:** The increase in muscle tension is measured, and the effective concentration required to produce 50% of the maximal response (EC₅₀) can be calculated.

Potentiation of Cockroach Hindgut Contractions

Urechistachykinin II potentiates the spontaneous rhythmic contractions of the isolated cockroach hindgut.^{[1][4]} This is a classic and sensitive bioassay for tachykinin-related peptides.

Experimental Protocol:

- **Hindgut Dissection:** The hindgut is dissected from an adult cockroach (e.g., *Leucophaea maderae* or *Periplaneta americana*) and mounted in an organ bath containing appropriate insect physiological saline.
- **Recording:** Spontaneous rhythmic contractions are recorded using an isometric force transducer.
- **Application of Uru-TK II:** **Urechistachykinin II** is added to the bath, and the potentiation of the frequency and/or amplitude of the spontaneous contractions is measured.

Signaling Pathway

Urechistachykinin II, like other tachykinins, is believed to exert its effects through a G-protein coupled receptor (GPCR).[5]

Urechistachykinin Receptor (UTKR)

A putative receptor for urechistachykinins, designated UTKR, has been identified in *Urechis unicinctus*.[5] Functional analysis of this receptor expressed in *Xenopus* oocytes has shown that it is activated by urechistachykinins and triggers a calcium-dependent signal transduction pathway.[6]

Proposed Signaling Cascade

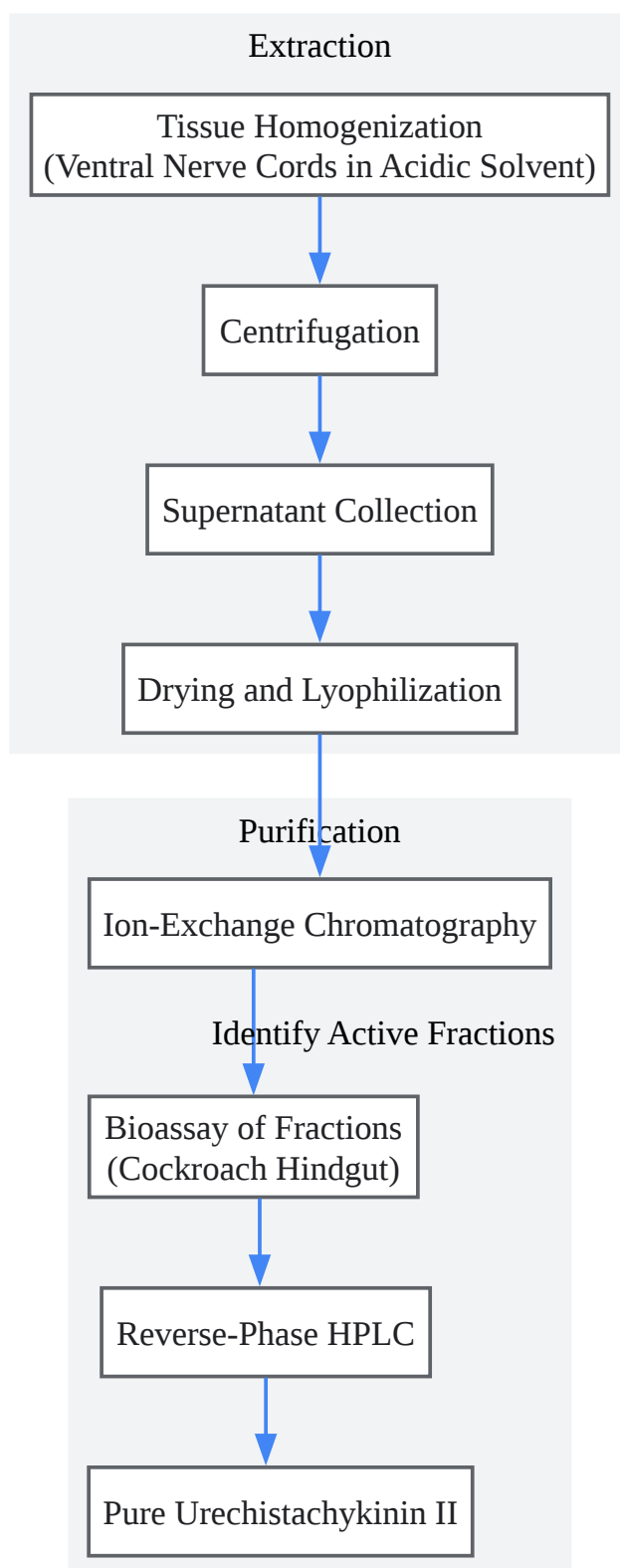
Based on the known signaling mechanisms of other tachykinin receptors, the following pathway is proposed for **Urechistachykinin II**:

- **Receptor Binding:** Uru-TK II binds to its specific GPCR, UTKR, on the surface of target cells, such as smooth muscle cells.
- **G-Protein Activation:** This binding induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, likely of the Gq/11 family.
- **Phospholipase C Activation:** The activated alpha subunit of the G-protein stimulates the membrane-bound enzyme phospholipase C (PLC).
- **Second Messenger Production:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- **Calcium Mobilization:** IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.
- **Cellular Response:** The increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction.

Data Presentation

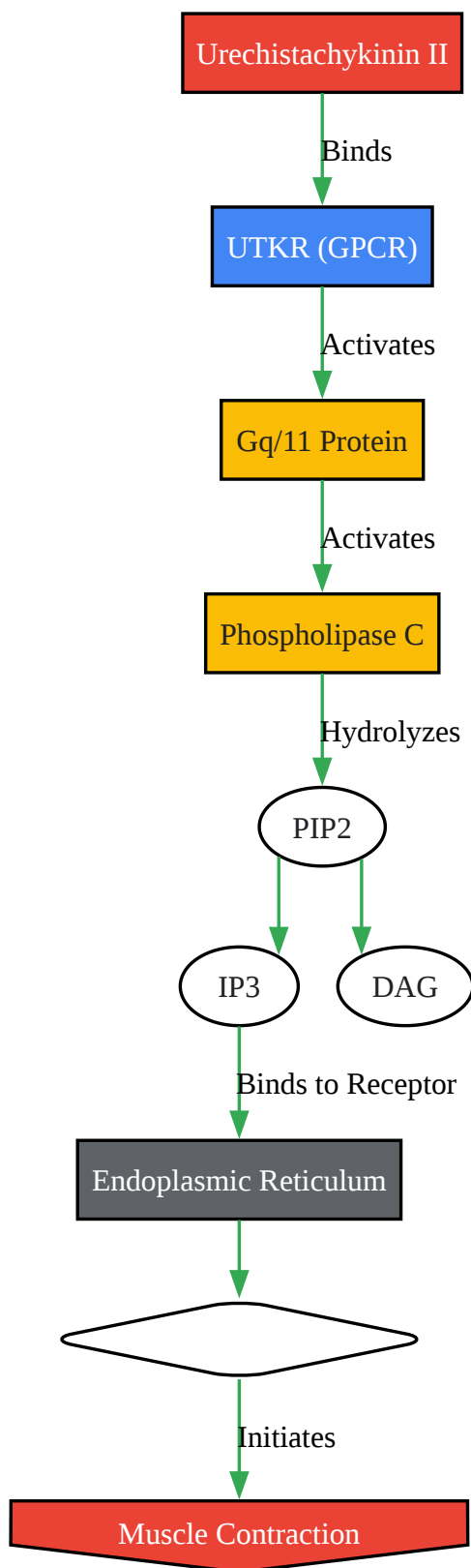
Property	Value	Reference
Amino Acid Sequence	H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH ₂	[1]
Source Organism	Urechis unicinctus	[1]
Source Tissue	Ventral Nerve Cords	[1]
Primary Biological Activity	Contraction of body wall muscle; Potentiation of cockroach hindgut contractions	[1]
Receptor	Urechistachykinin Receptor (UTKR) - a GPCR	[5]
Signaling Pathway	Likely Gq/11-PLC-IP ₃ -Ca ²⁺	[6]

Visualizations



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Caption: Experimental workflow for the isolation of **Urechistachykinin II**.



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Caption: Proposed signaling pathway for **Urechistachykinin II**.

Conclusion

Urechistachykinin II is a significant member of the invertebrate tachykinin-related peptide family. Its discovery and initial characterization have provided valuable insights into the diversity and function of neuropeptides in echiuroid worms. The detailed protocols and signaling pathway information presented in this guide offer a foundation for further research into the physiological roles of Uru-TK II and its receptor, UTKR. Future studies may focus on elucidating the precise quantitative aspects of its biological activity, exploring its potential roles beyond muscle contraction, and investigating the therapeutic potential of targeting the Urechistachykinin signaling system.

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